molecular formula C14H7ClF4O2 B8130167 4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde

4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde

Cat. No.: B8130167
M. Wt: 318.65 g/mol
InChI Key: OTJAIKJQXRCVAK-UHFFFAOYSA-N
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Description

4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde ( 923281-75-8) is a high-purity biphenyl derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C14H7ClF4O2 and a molecular weight of 318.65 g/mol, this compound serves as a versatile chemical building block . Biphenyl scaffolds are recognized as fundamental backbones in synthetic organic chemistry and are omnipresent in medicinally active compounds and marketed drugs . This particular carbaldehyde is a key synthetic intermediate for accessing a wide range of complex molecules. Its structure, featuring both chloro and fluoro substituents on one aromatic ring and a trifluoromethoxy group on the other, is strategically designed for drug discovery applications, as these halogen atoms can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity . The aldehyde functional group is a crucial reactive handle, allowing researchers to efficiently synthesize diverse chemical libraries through condensation and cyclization reactions. A primary research application of this compound is its potential use as a precursor in the synthesis of chalcones and their derivatives . Chalcones are α,β-unsaturated ketones, often referred to as 'open-chain flavonoids,' and have been widely studied due to their versatile pharmacological activities . These derivatives have demonstrated suitable antiviral effects by selectively targeting viral enzymes such as lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and topoisomerase-II . Furthermore, they have displayed excellent potential for combating pathogenic bacteria and fungi, including multidrug-resistant strains, with research focusing on their inhibitory effects against targets like DNA gyrase B and efflux pumps . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)-2-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-10-2-3-11(12(16)6-10)8-1-4-13(9(5-8)7-20)21-14(17,18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJAIKJQXRCVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)F)C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Boronic Ester Utilization

To mitigate instability issues, 4-(trifluoromethoxy)phenylboronic pinacol ester serves as a robust coupling partner. A modified protocol from CN105732392A demonstrates:

  • Catalyst system : Pd(OAc)₂ (0.03 equiv) with SPhos ligand (0.06 equiv)

  • Solvent : Toluene/EtOH (3:1)

  • Temperature : 90°C, 8 h

  • Yield : 82% for analogous biphenyl structures

Ullmann-Type Coupling for Challenging Substrates

For substrates prone to β-hydride elimination in Suzuki reactions, copper-mediated Ullmann coupling provides an alternative route. This method proves particularly effective when employing electron-deficient aryl halides.

Coupling of 3-Iodo-4-chloro-2-fluorobenzaldehyde with 1-Bromo-4-(trifluoromethoxy)benzene

Adapting procedures from FeCl₃-catalyzed systems:

ParameterValue
CatalystCuI (0.1 equiv)
Ligand1,10-Phenanthroline (0.2 equiv)
BaseCs₂CO₃ (3.0 equiv)
SolventDMSO, 110°C, 24 h
Yield57% (optimized)

While yields are moderate, this method circumvents palladium compatibility issues with aldehyde functionalities.

Late-Stage Formylation Strategies

Introducing the aldehyde group at the 3-position often constitutes the final synthetic step to avoid side reactions during cross-coupling.

Vilsmeier-Haack Formylation

Treatment of 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl with DMF/POCl₃ followed by hydrolysis:

StepConditions
Reagent Ratio1:5:3 (substrate:DMF:POCl₃)
Temperature0°C → rt, 4 h
QuenchNaOH (aq), 0°C
Yield89% (from methyl precursor)

Oxidation of Methyl Precursors

Conversion of 3-methyl groups to aldehydes via KMnO₄-mediated oxidation:

ConditionSpecification
OxidantKMnO₄ (3.0 equiv)
AcidH₂SO₄ (conc.), 60°C
Time6 h
Yield76% (crude)

Regioselective Functionalization Challenges

The juxtaposition of chloro (4'), fluoro (2'), and trifluoromethoxy (4) groups necessitates stringent control over substitution patterns:

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield
Suzuki CouplingHigh functional group toleranceAldehyde protection required68–82%
Ullmann CouplingNo aldehyde protection neededModerate yields57–65%
Sequential FormylationLate-stage functionalizationMultiple steps76–89%

Scale-Up Considerations and Industrial Relevance

Patent US9957232B2 highlights critical parameters for kilogram-scale production of related biphenyl aldehydes:

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99.5% purity

  • Catalyst Recycling : Pd recovery via activated carbon filtration (92% efficiency)

  • Cost Analysis : Suzuki route costs $12.50/g at 100 kg scale vs. $18.20/g for Ullmann

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carboxylic acid.

    Reduction: Formation of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde exhibit potential anticancer properties. For instance, studies focusing on biphenyl analogues have demonstrated their efficacy in modulating protein kinase activity, which is crucial for cancer cell proliferation and survival . The structure of this compound allows it to interact effectively with biological targets, potentially leading to the development of new cancer therapies.

1.2 Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Analogues containing similar functional groups have shown activity against various bacterial strains, suggesting that 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde may have similar effects . The trifluoromethoxy group enhances lipophilicity, which can improve membrane penetration and bioactivity against pathogens.

Material Science Applications

2.1 Organic Electronics
This compound can be utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine atoms enhances the thermal stability and electron mobility of materials, making them suitable for high-performance devices . Studies have shown that incorporating such compounds into polymer matrices can lead to improved device efficiency and stability.

2.2 Fluorinated Polymers
The synthesis of fluorinated polymers using 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde as a precursor is another area of interest. These polymers are known for their chemical resistance and low surface energy, which are desirable properties in coatings and sealants . The incorporation of this compound into polymer formulations can enhance performance characteristics such as durability and hydrophobicity.

Synthesis and Structure-Activity Relationship Studies

Understanding the synthesis pathways and structure-activity relationships (SAR) of 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde is crucial for optimizing its applications. Research has focused on various synthetic routes that allow for the introduction of functional groups while maintaining the integrity of the biphenyl structure. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize derivatives with enhanced biological activity .

Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry assessed various biphenyl derivatives, including those related to 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde, for their ability to inhibit cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting the potential for further development as an anticancer agent .

Case Study 2: Development of Organic Photovoltaics
In research conducted by Evotec, compounds similar to 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde were incorporated into polymer blends for organic photovoltaic applications. The study found that these materials exhibited improved charge transport properties and higher power conversion efficiencies compared to traditional materials .

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs (Table 1) include halogenated biphenyl carbaldehydes and related derivatives, which differ in substituent patterns and electronic properties.

Table 1: Structural Comparison of Biphenyl Carbaldehydes

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde (Target) 4'-Cl, 2'-F, 4-OCF₃, aldehyde at 3 C₁₄H₇ClF₄O₂ 326.67 Not available
2-Chloro-2',3'-difluoro-4'-methyl[1,1'-biphenyl]-4-carboxaldehyde 2-Cl, 2',3'-F, 4'-CH₃, aldehyde at 4 C₁₄H₉ClF₂O 266.67 1958551-08-0
4-(4-Chloro-3-fluorophenyl)benzaldehyde 4-Cl, 3-F on phenyl ring, aldehyde at 4 C₁₃H₈ClFO 234.65 Not available
3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde 3',5'-Cl, 3-OH, aldehyde at 4 C₁₃H₉Cl₂O₂ 275.12 Not available

Electronic and Steric Effects

  • Trifluoromethoxy Group (Target vs. Others):
    The -OCF₃ group in the target compound is strongly electron-withdrawing, which reduces electron density on the aromatic ring compared to analogs with -CH₃ () or hydroxyl (-OH) groups (). This may decrease nucleophilic aromatic substitution reactivity but enhance stability against oxidation .
  • Halogenation Patterns:
    The 4'-Cl and 2'-F substituents in the target compound introduce steric bulk and ortho/para-directing effects, contrasting with the 2',3'-difluoro and 4'-CH₃ groups in . Such differences influence crystal packing and intermolecular interactions (e.g., halogen bonding) .

Physicochemical Properties

  • Solubility:
    Polar groups like -OH () enhance aqueous solubility, whereas -OCF₃ and halogens reduce it, favoring organic solvents.

Crystallographic and Packing Behavior

Tools like SHELX () and Mercury CSD () are critical for analyzing crystal structures. The bulky -OCF₃ group in the target compound likely disrupts planar packing observed in simpler analogs (e.g., ), leading to unique void spaces or hydrogen-bonding motifs .

Biological Activity

4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound has a biphenyl structure with various substitutions that contribute to its biological properties. The presence of halogen atoms and the trifluoromethoxy group are significant for its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of biphenyl derivatives, including 4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde. The following table summarizes key findings related to its cytotoxic effects on cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)12.5
HeLa (Cervical)15.0
HCT-116 (Colon)10.0

These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which 4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde exerts its biological effects is believed to involve the inhibition of specific protein kinases and cell signaling pathways associated with cancer cell proliferation. Molecular docking studies have indicated that this compound can effectively bind to targets involved in tumor growth and survival, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The following observations were made regarding the structure-activity relationship of this compound:

  • Halogen Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve cell membrane penetration.
  • Trifluoromethoxy Group : This group has been shown to increase potency against specific cancer cell lines by enhancing binding affinity to target proteins .
  • Biphenyl Configuration : The biphenyl structure allows for multiple points of interaction with biological targets, which may contribute to its diverse biological activity.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of 4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle only, indicating promising therapeutic potential .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics such as Doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound may overcome drug resistance mechanisms .

Q & A

Basic: What are the key considerations for synthesizing 4'-chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde?

Answer:
Synthesis requires careful selection of halogenation and trifluoromethoxy group introduction strategies. For biphenyl scaffolds, Suzuki-Miyaura coupling is often employed to link aryl halides . The trifluoromethoxy group can be introduced via nucleophilic substitution using silver trifluoromethoxide . Critical parameters include:

  • Temperature control : Excessive heat may lead to dehalogenation or decomposition of the aldehyde group.
  • Protection of the aldehyde : Use of protecting groups (e.g., acetals) during halogenation steps to prevent side reactions .
  • Purification : HPLC or column chromatography is recommended to isolate high-purity products (>95% by GC/HPLC), as impurities can skew crystallographic data .

Advanced: How can crystallographic software (e.g., SHELXL) resolve ambiguities in the molecular structure of this compound?

Answer:
SHELXL is critical for refining structures with heavy atoms (Cl, F) and anisotropic displacement parameters. Key steps include:

  • Twinned data handling : Use the TWIN/BASF commands to correct for twinning artifacts, common in halogenated biphenyls due to pseudosymmetry .
  • Hydrogen bonding analysis : SHELXL’s HFIX command assigns hydrogen positions, crucial for identifying weak C–H···O/F interactions in packing diagrams .
  • Validation : Cross-check residual density maps (e.g., using Mercury’s void analysis) to detect missed solvent molecules or disorder .
    Contradictions in bond lengths (e.g., C–F vs. C–Cl) should be resolved using ab initio DFT calculations (e.g., ORCA) to validate experimental vs. theoretical geometries .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

  • NMR :
    • 19F^{19}\text{F} NMR identifies trifluoromethoxy (–OCF3_3) and fluoro substituents (δ –55 to –60 ppm for OCF3_3; δ –110 to –120 ppm for aromatic F) .
    • 13C^{13}\text{C} NMR distinguishes aldehyde carbons (δ ~190 ppm) and biphenyl coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, with characteristic fragments for Cl (M–35/37) and CF3_3O (M–85) .
  • IR : Aldehyde C=O stretches (~1700 cm1^{-1}) and C–F vibrations (1100–1250 cm1^{-1}) .

Advanced: How do steric and electronic effects influence the reactivity of the aldehyde group in this compound?

Answer:
The aldehyde’s reactivity is modulated by:

  • Steric hindrance : Ortho-chloro and fluoro substituents restrict nucleophilic attack. Computational modeling (e.g., Gaussian) predicts steric maps to optimize derivatization (e.g., condensation with hydrazines) .
  • Electronic effects : Electron-withdrawing groups (–CF3_3O, –Cl) reduce aldehyde electrophilicity. Hammett constants (σm_m for –CF3_3O = +0.43) guide predictions for nucleophilic addition rates .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance aldehyde activation in SNAr reactions .

Advanced: How can hydrogen-bonding patterns in the crystal lattice affect material properties?

Answer:
Graph set analysis (via Mercury) reveals:

  • Chain motifs (C(4)) : Common in biphenyls with aldehyde groups, influencing mechanical stability .
  • π–π stacking : Trifluoromethoxy groups induce dipole-driven stacking, measurable via Hirshfeld surface analysis. This affects solubility and melting behavior .
    Contradictions in reported melting points (e.g., 58–60°C vs. 46–49°C in similar analogs) may arise from polymorphic forms or solvent inclusion, resolvable via DSC and PXRD .

Basic: What computational tools are recommended for predicting the compound’s solubility and stability?

Answer:

  • COSMO-RS : Predicts solubility in organic solvents (e.g., chloroform, DCM) based on σ-profiles of halogenated groups .
  • Molecular Dynamics (GROMACS) : Simulates degradation pathways (e.g., aldehyde oxidation) under thermal stress .
  • DFT (VASP) : Calculates frontier molecular orbitals to assess redox stability (HOMO-LUMO gaps <3 eV suggest air-sensitive compounds) .

Advanced: How to address discrepancies in crystallographic data between experimental and theoretical models?

Answer:

  • Overlay analysis : Use Mercury to align experimental (XRD) and DFT-optimized structures. Deviations >0.1 Å in bond lengths indicate possible refinement errors .
  • Dynamic vs. static disorder : Apply the SQUEEZE algorithm in PLATON to model disordered solvent molecules missed during refinement .
  • Validation tools : Check Rint_{int} values (<5%) and CCDC deposition codes (e.g., CCDC 1585521) for cross-referencing .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to volatile aldehyde emissions.
  • PPE : Nitrile gloves and goggles; avoid skin contact with halogenated aromatics (potential carcinogens per analog data ).
  • Waste disposal : Neutralize aldehydes with bisulfite before aqueous disposal .

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